Chromafenozide

Overview

Description

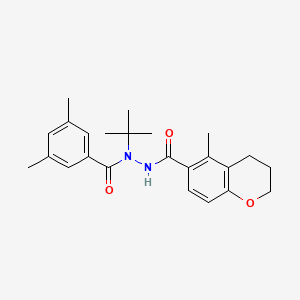

Chromafenozide is a novel dibenzoylhydrazine insecticide developed for controlling lepidopteran pests. It is characterized by a methylchromane moiety in its dibenzoylhydrazine structure and acts as an insect hormone-ecdysone agonist . This compound is effective against various lepidopterous pests, such as Tortricidae, Pyralidae, and Noctuidae, and is almost non-toxic to non-lepidopterous species, including pollinators, predators, and parasitoids . This compound is widely used in integrated pest management due to its low toxicity profile in mammals and non-target organisms .

Mechanism of Action

Target of Action

Chromafenozide is a novel dibenzoylhydrazine insecticide that acts as an insect hormone-ecdysone agonist . It is characterized by a methylchromane moiety in its dibenzoylhydrazine structure . The primary targets of this compound are various lepidopterous pests, including Tortricidae, Pyralidae, and Noctuidae .

Mode of Action

This compound interacts with its targets by mimicking the action of ecdysone, a hormone that regulates molting and metamorphosis in insects . As an ecdysone agonist, it binds to the ecdysone receptor, triggering a series of events that lead to premature and lethal molting .

Biochemical Pathways

As an ecdysone agonist, it likely impacts the hormonal signaling pathways that regulate insect growth and development . This results in downstream effects such as premature molting and disruption of normal insect development .

Pharmacokinetics

This compound has a very low aqueous solubility and is volatile . It is persistent in soil systems and may also be persistent in aquatic systems under certain conditions . These properties can impact its bioavailability in the environment and its effectiveness in controlling target pests .

Result of Action

The primary result of this compound’s action is the control of various lepidopterous pests . It is significantly potent against these pests but is almost non-toxic to non-lepidopterous species, including pollinators, predators, and parasitoids . This selective toxicity makes it an effective tool for pest management .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its persistence in soil and potential persistence in aquatic systems suggest that it may remain active in the environment for extended periods . Its volatility could lead to losses from the target area, potentially reducing its effectiveness .

Biochemical Analysis

Biochemical Properties

Chromafenozide is ingested orally by insect larvae to exhibit an ecdysis-promoting activity like ecdysone, leading to their death

Cellular Effects

The cellular effects of this compound are primarily observed in insect larvae. It influences cell function by promoting ecdysis, a process of molting in insects

Molecular Mechanism

The molecular mechanism of this compound involves its ingestion by insect larvae, where it exhibits an ecdysis-promoting activity similar to ecdysone This leads to the death of the larvae

Preparation Methods

Synthetic Routes and Reaction Conditions

Chromafenozide can be synthesized through a multi-step process involving the reaction of 2-tert-butyl-5-methyl-2-(3,5-xyloyl)chromane-6-carbohydrazide with various reagents . The synthetic route typically involves the following steps:

Formation of the chromane ring: This step involves the cyclization of a suitable precursor to form the chromane ring.

Introduction of the dibenzoylhydrazine moiety: This step involves the reaction of the chromane intermediate with a dibenzoylhydrazine derivative under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Raw material preparation: Ensuring the availability of high-purity starting materials.

Reaction optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield.

Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Chromafenozide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.

Scientific Research Applications

Chromafenozide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Chromafenozide belongs to a class of insect growth regulators that includes methoxyfenozide and tebufenozide . These compounds share a similar mode of action as ecdysone agonists but differ in their chemical structures and specific activities . This compound is unique due to its specific methylchromane moiety, which contributes to its high potency and selectivity against lepidopteran pests .

Similar Compounds

Biological Activity

Chromafenozide is a novel insect growth regulator (IGR) that belongs to the dibenzoylhydrazine class of compounds. It has been primarily developed for the control of lepidopteran pests, particularly those affecting agricultural crops such as rice, tea, and various fruit trees. This compound acts by mimicking the natural molting hormone (ecdysteroid) in insects, disrupting their growth and development.

This compound functions as a molt-inhibiting agent . It binds to the ecdysteroid receptor, leading to interference in the molting process of susceptible insects. This results in various physiological and biochemical changes that ultimately lead to mortality or reduced fitness in target pest populations.

Selectivity

The biological activity of this compound is notably selective for lepidopteran larvae. Studies have shown minimal effects on non-target organisms, making it a promising candidate for integrated pest management strategies. Its selectivity is attributed to the specific interaction with the ecdysteroid receptors that are predominantly present in lepidopteran species.

Toxicological Studies

1. Impact on Pectinophora gossypiella

A significant study evaluated the effects of this compound on the pink bollworm (Pectinophora gossypiella). The lethal concentration (LC50) values were found to be 62.24 ppm for eggs treated with this compound compared to untreated controls at 93.34 ppm. The study highlighted a reduction in hatchability and increased malformation rates among larvae fed on treated eggs .

2. Effects on Chrysoperla carnea

Another study investigated this compound's effects on the predator Chrysoperla carnea. The results indicated substantial biochemical changes, including:

- Total Protein Content : Decreased by 22.53% compared to controls.

- Phenoloxidase Activity : Reduced by 46.04%, which is critical for melanin production during cuticle formation.

- Chitinase and N-acetylglucosamine Levels : Showed reductions of 4.68% and 26.91%, respectively .

These findings suggest that while this compound effectively targets pest species, it may also have indirect effects on beneficial predators.

Environmental Impact

This compound has been assessed for its environmental persistence and toxicity. It has shown low bioaccumulation potential and rapid degradation in soil, which minimizes long-term ecological risks . Furthermore, its application does not significantly impact non-target aquatic organisms or beneficial insects when used according to recommended guidelines.

Data Summary

| Parameter | Control (mg/g.b.wt) | Treated (mg/g.b.wt) | % Change |

|---|---|---|---|

| Total Protein | 18.20 | 14.10 | -22.53 |

| Phenoloxidase (O.D. unit x103/min/g.b.wt) | 5088.89 | 2745.89 | -46.04 |

| Chitinase (µg NAGA/min/g.b.wt) | 1271.56 | 1211.00 | -4.68 |

| N-acetylglucosamine (µg NAGA/g.b.wt) | 651.33 | 476.00 | -26.91 |

Properties

IUPAC Name |

N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-3,4-dihydro-2H-chromene-6-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O3/c1-15-12-16(2)14-18(13-15)23(28)26(24(4,5)6)25-22(27)20-9-10-21-19(17(20)3)8-7-11-29-21/h9-10,12-14H,7-8,11H2,1-6H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNSNYBUADCFDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C3=C(C=C2)OCCC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057976 | |

| Record name | Chromafenozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143807-66-3 | |

| Record name | 2H-1-Benzopyran-6-carboxylic acid, 3,4-dihydro-5-methyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143807-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromafenozide [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143807663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromafenozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1-Benzopyran-6-carboxylic acid, 3,4-dihydro-5-methyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMAFENOZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ODM465D5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.